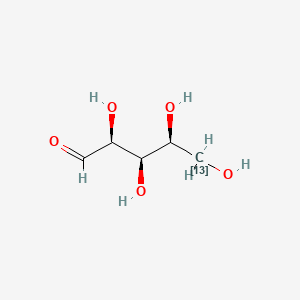

L-xylose-5-13C

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2S,3R,4S)-2,3,4,5-tetrahydroxy(513C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i2+1 |

InChI Key |

PYMYPHUHKUWMLA-SJPYKUFFSA-N |

Isomeric SMILES |

[13CH2]([C@@H]([C@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Xylose-5-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of L-Xylose-5-13C, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and provides a representative experimental protocol for its use in metabolic flux analysis.

Core Properties of this compound

This compound is the isotopically labeled form of L-xylose, with a carbon-13 atom at the C5 position. This labeling makes it a powerful tool for tracing the metabolic fate of xylose in various biological systems.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Where experimental data for the labeled compound is not available, data for unlabeled L-xylose is provided as a close approximation and is noted accordingly.

| Property | Value | Source |

| Chemical Formula | C₄¹³CH₁₀O₅ | PubChem[1] |

| Molecular Weight | 151.12 g/mol | PubChem[1] |

| Exact Mass | 151.05617825 Da | PubChem[1] |

| CAS Number | 478506-64-8 | Chemsrc |

| Appearance | White crystalline powder (for unlabeled L-xylose) | Georganics[2] |

| Melting Point | 144-145 °C (for unlabeled L-xylose) | Georganics[2] |

| Optical Rotation | [α]20/D +18.6° (c=10, H₂O) (for unlabeled L-xylose) | ChemicalBook[3] |

| XLogP3 | -2.5 | PubChem[1] |

| Topological Polar Surface Area | 90.2 Ų | PubChem[1] |

| Complexity | 117 | PubChem[1] |

Synthesis of this compound

A potential synthetic pathway starts from D-glucono-1,5-lactone.[4] The process would involve protection of the hydroxyl groups, followed by a reaction sequence that shortens the carbon chain and introduces the ¹³C label at the C5 position, likely via a ¹³C-labeled cyanide or a similar one-carbon synthon, followed by reduction and deprotection steps.

Applications in Metabolic Research

This compound is a valuable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[5][6][7][8] By introducing L-xylose-5-¹³C into a cell culture or organism, researchers can track the incorporation of the ¹³C label into various downstream metabolites. The specific labeling patterns observed in these metabolites, analyzed by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide quantitative information about the active metabolic pathways.

Experimental Protocol: 13C-Metabolic Flux Analysis using this compound

This section provides a detailed, representative protocol for conducting a ¹³C-metabolic flux analysis experiment in a microbial culture using L-Xylose-5-¹³C as the tracer. This protocol can be adapted for other biological systems.

1. Culture Preparation and Labeling:

-

Pre-culture: Grow the microbial strain of interest in a chemically defined medium with unlabeled L-xylose as the sole carbon source to mid-exponential phase.

-

Labeling Experiment: Inoculate a fresh culture in the same medium, but replace the unlabeled L-xylose with L-Xylose-5-¹³C at the same concentration.

-

Steady-State Labeling: Allow the culture to grow for a sufficient number of generations to ensure isotopic steady state is reached in the intracellular metabolites. This is typically determined by monitoring the isotopic enrichment of key metabolites over time.

2. Sample Collection and Quenching:

-

Rapidly harvest a known quantity of cells from the culture.

-

Immediately quench metabolic activity to prevent further enzymatic reactions. This is often achieved by rapidly mixing the cell suspension with a cold solvent, such as methanol chilled to below -40°C.

3. Metabolite Extraction:

-

Separate the quenched cells from the medium by centrifugation at low temperatures.

-

Extract the intracellular metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water.

4. Sample Derivatization (for GC-MS analysis):

-

Dry the metabolite extract.

-

Derivatize the metabolites to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

5. Mass Spectrometry Analysis:

-

Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.

6. Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions.

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of L-Xylose-5-¹³C.

This guide provides a foundational understanding of L-Xylose-5-¹³C for its application in advanced research. For specific experimental designs and data interpretation, further consultation of specialized literature in metabolic flux analysis is recommended.

References

- 1. L-[5-13C]xylose | C5H10O5 | CID 118855900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Xylose - preparation and application - Georganics [georganics.sk]

- 3. L-xylose | 609-06-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. (13)C metabolic flux analysis of the extremely thermophilic, fast growing, xylose-utilizing Geobacillus strain LC300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Isotopic Purity of L-xylose-5-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-xylose-5-13C, a critical labeled carbohydrate for various research applications, including metabolic flux analysis and as a tracer in drug development. This document details a plausible synthetic pathway, experimental protocols for synthesis and purification, and methodologies for determining isotopic enrichment and positional purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical process starting from commercially available D-glucose-6-13C. The key transformation involves the conversion of the D-glucose backbone to the L-xylose configuration with the 13C label retained at the C5 position. A plausible synthetic route is outlined below, based on established carbohydrate chemistry.[1][2]

Proposed Synthetic Pathway

The proposed pathway involves the following key transformations:

-

Oxidation of D-glucose-6-13C to D-glucono-1,5-lactone-6-13C: The starting material, D-glucose-6-13C, is first oxidized to D-glucono-1,5-lactone-6-13C. This can be achieved using various oxidizing agents, with enzymatic oxidation by glucose oxidase being a mild and specific method.[3][4]

-

Protection of Hydroxyl Groups: To enable regioselective reactions, the hydroxyl groups of D-glucono-1,5-lactone-6-13C are protected. This is typically done by forming acetonides.

-

Oxidative Degradation: The protected lactone undergoes oxidative degradation to shorten the carbon chain and yield an intermediate that can be converted to L-xylose.

-

Deprotection: Finally, the protecting groups are removed to yield this compound.

Figure 1: Proposed synthetic pathway for this compound from D-glucose-6-13C.

Experimental Protocol: Synthesis of this compound from D-glucono-1,5-lactone-6-13C

This protocol is adapted from the synthesis of L-xylose from D-gluconolactone.[1]

Materials:

-

D-glucono-1,5-lactone-6-13C

-

Acetone

-

Tin(II) chloride (SnCl2)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)

-

Sodium borohydride (NaBH4)

-

Dess-Martin periodinane

-

Tetrabutylammonium fluoride (TBAF)

-

Appropriate organic solvents (e.g., dichloromethane, methanol)

-

Silica gel for chromatography

Procedure:

-

Protection of D-glucono-1,5-lactone-6-13C:

-

Dissolve D-glucono-1,5-lactone-6-13C in acetone.

-

Add SnCl2 as a catalyst and stir at room temperature to form the diacetonide derivative.

-

Purify the product by silica gel chromatography.

-

-

Silylation and Reduction:

-

Silylate the remaining hydroxyl group with TBDMSOTf.

-

Reduce the lactone with NaBH4 to form the corresponding protected glucitol derivative.

-

-

Selective Deprotection:

-

Chemoselectively remove the acetonide groups using SnCl2 to yield a diol.

-

-

Oxidative Degradation:

-

Treat the diol with Dess-Martin periodinane to induce oxidative degradation, leading to the formation of a protected L-xylose intermediate.

-

-

Deprotection to this compound:

-

Remove the silyl protecting groups using TBAF to yield this compound.

-

Purify the final product by silica gel chromatography.

-

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Transformation | Key Reagents | Expected Yield (%) |

| 1 | Acetonide Protection | Acetone, SnCl2 | 85-95 |

| 2 | Silylation & Reduction | TBDMSOTf, NaBH4 | 80-90 |

| 3 | Selective Deprotection | SnCl2 | 85-95 |

| 4 | Oxidative Degradation | Dess-Martin periodinane | 70-80 |

| 5 | Deprotection | TBAF | 90-98 |

| Overall | D-glucono-1,5-lactone-6-13C to this compound | ~45-65 |

Isotopic Purity Analysis

The determination of isotopic purity is crucial to validate the synthesis. This involves confirming the position of the 13C label and quantifying the isotopic enrichment. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining isotopic enrichment by analyzing the mass-to-charge ratio of the derivatized analyte.

Sample Preparation (Trimethylsilylation): [5][6][7]

-

Dry a small sample (approx. 1 mg) of this compound under a stream of nitrogen or in a vacuum desiccator.

-

Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60°C for 30 minutes.

-

Centrifuge the sample and inject the supernatant into the GC-MS.

GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Injection Mode | Split (e.g., 20:1) |

| Injector Temperature | 250°C |

| Oven Program | Initial temp: 150°C, hold for 2 min; Ramp: 5°C/min to 250°C, hold for 5 min |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

| Ion Source Temp. | 230°C |

The isotopic enrichment is calculated by comparing the peak areas of the molecular ions (or characteristic fragment ions) of the labeled and unlabeled species.[8][9]

Table 2: Expected Mass Fragments for TMS-derivatized L-xylose

| Fragment | Unlabeled (m/z) | This compound (m/z) |

| [M]+ | 468 | 469 |

| [M-CH3]+ | 453 | 454 |

| Fragment containing C5 | Varies | +1 Da |

The percentage of isotopic enrichment can be calculated using the following formula:

% Enrichment = (Area of Labeled Peak) / (Area of Labeled Peak + Area of Unlabeled Peak) * 100

Corrections for the natural abundance of 13C in the unlabeled standard should be applied for accurate quantification.

Figure 2: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the 13C label and can also be used to determine isotopic enrichment.[10][11]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D2O).

-

Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

-

13C NMR: A simple 13C NMR spectrum will show a significantly enhanced signal for the C5 carbon, confirming the position of the label.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded protons and carbons. A cross-peak between the C5 carbon and its attached protons will definitively confirm the labeling position.[12][13][14][15]

Table 3: NMR Parameters for Isotopic Purity Analysis

| Experiment | Key Information Obtained |

| 13C NMR | Positional confirmation of 13C label (enhanced C5 signal) |

| 1H-13C HSQC | Unambiguous confirmation of C5 labeling through H-C correlation |

The isotopic enrichment can be estimated from the 1H NMR spectrum by comparing the integral of the satellite peaks (due to 1H-13C coupling) with the central peak (due to 1H-12C).[16][17][18]

Figure 3: Logical flow for NMR-based positional analysis of this compound.

Conclusion

This technical guide outlines a robust strategy for the synthesis and comprehensive isotopic purity analysis of this compound. The proposed chemical synthesis, starting from D-glucose-6-13C, offers a viable route to this valuable labeled compound. The detailed analytical protocols using GC-MS and NMR spectroscopy provide the necessary tools for researchers to verify the isotopic enrichment and the specific position of the 13C label, ensuring the quality and reliability of the material for its intended scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Xylose - preparation and application - Georganics [georganics.sk]

- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 4. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. Monosaccharide analysis by gas chromatography coupled to mass spectrometry (GC-MS) [bio-protocol.org]

- 7. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Separate quantification of doubly and singly 13C-labeled metabolites by HSQC-filtered J spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. omicronbio.com [omicronbio.com]

- 18. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Principle of Stable Isotope Labeling in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of stable isotope labeling in metabolic research. It is designed to serve as a technical resource for scientists and researchers involved in drug development and metabolic studies, offering detailed methodologies and data interpretation guidelines.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain an additional neutron, resulting in a greater atomic mass.[2] This property allows them to be distinguished from their more abundant, lighter counterparts by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

The fundamental principle involves introducing a substrate (e.g., glucose, an amino acid) enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into cells, tissues, or a whole organism.[2] The labeled substrate, or "tracer," is then metabolized, and the isotope is incorporated into downstream metabolites. By tracking the distribution and incorporation of the isotope, researchers can elucidate metabolic pathways, quantify metabolic fluxes (the rate of turnover of molecules through a pathway), and understand how these processes are altered in disease states or in response to therapeutic interventions.[2][3][4]

Common Stable Isotopes in Metabolic Research

The choice of stable isotope depends on the specific metabolic pathway and molecules of interest. The most commonly used stable isotopes in metabolic studies are:

-

Carbon-13 (¹³C): Used to trace the carbon backbone of metabolites. ¹³C-labeled glucose is frequently used to study central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.[5][6]

-

Nitrogen-15 (¹⁵N): Ideal for tracking the metabolism of nitrogen-containing compounds like amino acids and nucleotides. ¹⁵N-labeling is a cornerstone of quantitative proteomics and studies of amino acid metabolism.[7][8][9]

-

Deuterium (²H or D): A heavy isotope of hydrogen, used to trace the flow of hydrogen atoms. Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses ²H-labeled substrates to visualize metabolic processes in vivo.[10][11][12][13][14]

Experimental Workflow

A typical stable isotope labeling experiment follows a general workflow, which can be adapted based on the specific research question and experimental model.

Experimental Protocols

¹³C-Labeling for Metabolic Flux Analysis (MFA) in Cell Culture

This protocol provides a general framework for using ¹³C-labeled glucose to quantify metabolic fluxes in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, and Water (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Seeding and Growth: Seed cells in multi-well plates at a density that allows for logarithmic growth during the labeling period. Culture cells in standard medium until they reach the desired confluency (typically 60-80%).

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free DMEM with the desired concentration of ¹³C-labeled glucose and dialyzed FBS.

-

Isotope Labeling:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a predetermined period to allow for the incorporation of the label into downstream metabolites and to reach isotopic steady state. This duration can range from minutes to hours depending on the pathways of interest.[3]

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

Quench metabolism by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction using a methanol:chloroform:water mixture to separate polar metabolites from lipids and proteins.

-

-

LC-MS Analysis:

-

Dry the polar metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an appropriate LC-MS method to separate and detect the labeled metabolites.

-

-

Data Analysis:

-

Identify and quantify the mass isotopologues of key metabolites.

-

Correct for the natural abundance of ¹³C.

-

Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways of interest.

-

¹⁵N-Labeling for Quantitative Proteomics in Mammalian Cells

This protocol outlines the use of ¹⁵N-labeled amino acids for the relative quantification of proteins in mammalian cells.

Materials:

-

Mammalian cell line of interest

-

SILAC (Stable Isotope Labeling by/with Amino acids in Cell culture) medium deficient in specific amino acids (e.g., lysine and arginine)

-

¹⁵N-labeled amino acids (e.g., ¹⁵N-lysine, ¹⁵N-arginine)

-

Unlabeled ("light") amino acids

-

Dialyzed FBS

-

Lysis buffer

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

Grow one population in "heavy" medium supplemented with ¹⁵N-labeled amino acids.

-

Grow the other population in "light" medium containing the corresponding unlabeled amino acids.

-

Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.

-

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Cell Lysis and Protein Extraction:

-

Harvest and lyse the cells from both populations.

-

Quantify the protein concentration in each lysate.

-

-

Sample Mixing and Digestion:

-

Mix equal amounts of protein from the "heavy" and "light" lysates.

-

Digest the combined protein mixture into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N-labeling.

-

-

Data Analysis:

-

Identify the peptides and proteins present in the sample.

-

Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.

-

Deuterium Metabolic Imaging (DMI) in vivo

This protocol provides a general overview of a DMI experiment in a preclinical animal model.

Materials:

-

Animal model (e.g., mouse, rat)

-

²H-labeled substrate (e.g., [6,6'-²H₂]-glucose)

-

Magnetic Resonance Imaging (MRI) system equipped for deuterium detection

Procedure:

-

Animal Preparation: Acclimate the animal to the experimental conditions. Fast the animal overnight to deplete endogenous glucose stores.

-

Tracer Administration: Administer the ²H-labeled substrate. This can be done via oral gavage, intravenous infusion, or intraperitoneal injection.[10]

-

MRI Acquisition:

-

Anesthetize the animal and position it within the MRI scanner.

-

Acquire anatomical reference images.

-

Perform deuterium MR spectroscopic imaging to detect the signal from the ²H-labeled substrate and its downstream metabolites.[10]

-

-

Data Processing and Analysis:

-

Process the acquired MR data to generate metabolic maps.

-

Quantify the concentrations of the deuterated substrate and its metabolites in different regions of interest.

-

Analyze the spatial distribution and temporal changes in the labeled metabolites to assess metabolic activity.

-

Data Presentation and Interpretation

Quantitative data from stable isotope labeling experiments are crucial for understanding metabolic phenotypes. The following tables provide examples of how such data can be presented.

Metabolic Flux Ratios in Central Carbon Metabolism

This table shows hypothetical flux ratios for key pathways in cancer cells cultured with [U-¹³C₆]-glucose, illustrating how different cancer subtypes might alter their metabolism.

| Metabolic Flux Ratio | Cancer Subtype A | Cancer Subtype B | Control Cells |

| Glycolysis / Pentose Phosphate Pathway | 3.2 | 1.8 | 5.1 |

| Pyruvate Dehydrogenase / Pyruvate Carboxylase | 4.5 | 2.1 | 6.8 |

| Anaplerotic Glutamine Contribution to TCA Cycle (%) | 25% | 55% | 15% |

| Fatty Acid Synthesis from Glucose (%) | 15% | 8% | 5% |

Isotopic Enrichment of Amino Acids from ¹⁵N-Labeling

This table presents example data on the percentage of ¹⁵N enrichment in essential amino acids from a proteomics experiment, which can be used to assess protein synthesis rates.

| Amino Acid | % ¹⁵N Enrichment (Control) | % ¹⁵N Enrichment (Treated) | Fold Change |

| Lysine | 98.2 ± 1.1 | 95.4 ± 1.5 | 0.97 |

| Arginine | 97.9 ± 0.9 | 90.1 ± 2.3 | 0.92 |

| Leucine | 98.5 ± 0.8 | 97.9 ± 1.0 | 0.99 |

| Isoleucine | 98.3 ± 1.2 | 96.5 ± 1.4 | 0.98 |

| Valine | 98.6 ± 0.7 | 97.1 ± 1.1 | 0.98 |

Visualization of Metabolic Pathways and Workflows

Visualizing complex metabolic networks and experimental designs is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).

Glycolysis and TCA Cycle Pathway

This diagram illustrates the flow of carbon from glucose through glycolysis and into the TCA cycle, highlighting key intermediates.

Experimental Workflow for Dual Isotope Labeling

This diagram outlines a more complex experimental design involving the use of two different stable isotope tracers to simultaneously probe multiple pathways.

Conclusion

Stable isotope labeling is an indispensable tool in modern metabolic research, providing unparalleled insights into the dynamic nature of metabolic pathways. By enabling the quantitative analysis of metabolic fluxes, this technique has profound implications for understanding disease pathophysiology and for the development of novel therapeutic strategies that target metabolic vulnerabilities. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to design, execute, and interpret stable isotope labeling experiments in their own work.

References

- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]

- 11. Whole‐brain deuterium metabolic imaging via concentric ring trajectory readout enables assessment of regional variations in neuronal glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Applications of 13C-Labeled Sugars in Microbiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of microbial metabolism is fundamental to understanding infectious diseases, developing novel therapeutics, and harnessing microorganisms for biotechnological applications. In recent years, the use of stable isotopes, particularly carbon-13 (¹³C), has revolutionized our ability to probe the intricate metabolic networks of bacteria and other microorganisms. By introducing ¹³C-labeled sugars into microbial cultures, researchers can trace the flow of carbon through various metabolic pathways, quantify reaction rates (fluxes), and identify active members of complex microbial communities. This technical guide provides an in-depth overview of the core applications of ¹³C-labeled sugars in microbiology, with a focus on ¹³C-Metabolic Flux Analysis (¹³C-MFA) and DNA-based Stable Isotope Probing (DNA-SIP). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to leverage these powerful techniques in their work.

Core Applications of ¹³C-Labeled Sugars in Microbiology

The versatility of ¹³C-labeled sugars allows for their application in a wide range of microbiological research areas. The two most prominent techniques are ¹³C-Metabolic Flux Analysis and Stable Isotope Probing.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the in vivo rates of metabolic reactions within a microorganism.[1] By providing a ¹³C-labeled substrate, such as [1,2-¹³C]glucose, and analyzing the resulting labeling patterns in downstream metabolites, researchers can deduce the relative and absolute fluxes through various metabolic pathways.[2] This approach provides a detailed snapshot of the cell's metabolic state and has been instrumental in metabolic engineering, systems biology, and understanding microbial physiology.[1][3]

Key Applications of ¹³C-MFA:

-

Metabolic Engineering: Identifying metabolic bottlenecks and guiding the rational design of microbial strains for the enhanced production of biofuels, pharmaceuticals, and other valuable chemicals.[1][3]

-

Systems Biology: Understanding the response of microbial metabolism to genetic perturbations (e.g., gene knockouts) and environmental stresses.[4][5]

-

Drug Discovery: Elucidating the metabolic pathways essential for pathogen survival, thereby identifying potential targets for novel antimicrobial agents.

Stable Isotope Probing (SIP)

Stable Isotope Probing is a cultivation-independent technique used to identify metabolically active microorganisms within complex communities, such as those found in soil, the gut, or during industrial fermentations.[6] In a typical DNA-SIP experiment, a ¹³C-labeled substrate is introduced into the environment. Microorganisms that consume the substrate incorporate the ¹³C into their biomass, including their DNA. By separating the "heavy" ¹³C-labeled DNA from the "light" ¹²C-unlabeled DNA, researchers can identify the active members of the community through sequencing.[6]

Key Applications of SIP:

-

Microbial Ecology: Linking specific metabolic functions to particular microbial taxa in their natural habitats.

-

Biotechnology: Identifying key players in industrial fermentation processes or bioremediation efforts.

-

Human Health: Understanding the metabolic activities of different members of the gut microbiota and their impact on health and disease.

Data Presentation: Quantitative Metabolic Flux Analysis

The following tables summarize quantitative data from ¹³C-MFA studies, providing a comparative view of metabolic fluxes in different Escherichia coli strains and under varying environmental conditions. Fluxes are typically normalized to the glucose uptake rate.

Table 1: Comparison of Central Carbon Metabolism Fluxes in Wild-Type and Mutant E. coli Strains. This table illustrates the redistribution of metabolic fluxes in response to genetic modifications in the ppc gene, which encodes phosphoenolpyruvate carboxylase.

| Metabolic Flux | Wild-Type E. coli (mmol/gDCW/h) | ppc Mutant E. coli (mmol/gDCW/h) |

| Glucose Uptake | 10.0 | 7.5 |

| Glycolysis (PEP) | 12.0 | 9.0 |

| Pentose Phosphate Pathway | 3.0 | 2.0 |

| TCA Cycle (Isocitrate) | 4.5 | 2.0 |

| Anaplerosis (PEP -> OAA) | 2.5 | 0.0 |

| Acetate Excretion | 1.5 | 0.5 |

Data adapted from a study on the effects of ppc mutation on E. coli metabolism.[7]

Table 2: Effect of Phenol Stress on Central Carbon Metabolism Fluxes in E. coli. This table demonstrates how environmental stress can significantly alter metabolic pathways.

| Metabolic Flux | Control (0% Phenol) (mmol/gDCW/h) | 0.1% Phenol (mmol/gDCW/h) | 0.15% Phenol (mmol/gDCW/h) |

| Glucose Uptake | 8.0 | 6.5 | 5.0 |

| TCA Cycle (Citrate Synthase) | 3.8 | 2.85 | 2.2 |

| Acetate Production | 1.2 | 1.56 | 1.8 |

Data adapted from a study investigating the metabolic response of E. coli to phenol stress.[5]

Table 3: Comparison of Anaerobic Growth and Metabolic Fluxes in Different E. coli Strains. This table highlights the inherent metabolic differences between commonly used laboratory strains of E. coli.

| Parameter/Flux | E. coli K-12 MG1655 | E. coli C | E. coli W |

| Growth Rate (h⁻¹) | 0.35 ± 0.02 | 0.22 ± 0.01 | 0.62 ± 0.01 |

| Glucose Uptake Rate | 100 (relative) | 85 (relative) | 120 (relative) |

| Glycolysis Flux | ~70% | ~65% | ~75% |

| Oxidative Pentose Phosphate Pathway Flux | ~30% | ~35% | ~25% |

| Entner-Doudoroff Pathway | Inactive | Active | Active |

| Succinate Production | Minor | Major | Minor |

Data adapted from a comparative fluxomics study of different E. coli strains under anaerobic conditions.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) in E. coli

1. Cell Cultivation and Labeling:

-

Prepare a minimal medium (e.g., M9) with a known concentration of glucose as the sole carbon source.

-

For the labeling experiment, use a specific mixture of naturally abundant glucose and a ¹³C-labeled glucose tracer. A common mixture is 80% [1-¹³C]glucose and 20% [U-¹³C]glucose, which provides high ¹³C abundance in various metabolites.[1]

-

Inoculate the medium with the E. coli strain of interest and grow the culture in a bioreactor under controlled conditions (e.g., temperature, pH, aeration) to ensure a metabolic steady state.

-

Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

2. Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity to preserve the in vivo metabolite concentrations. A common method is to quickly transfer a known volume of the cell culture into a quenching solution of cold methanol (-20°C to -80°C).

-

Separate the cell biomass from the medium by centrifugation at a low temperature.

-

Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Lyse the cells using methods such as sonication or bead beating.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis by GC-MS:

-

Derivatize the amino acids in the protein hydrolysate to make them volatile for gas chromatography (GC) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (TBDMS).[9]

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the individual amino acids, and the MS detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions.

4. Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of isotopes.

-

Use specialized software (e.g., INCA, 13CFLUX2) to perform the flux analysis.[10] This involves:

-

Constructing a metabolic model of the organism's central carbon metabolism.

-

Using an iterative algorithm to find the set of metabolic fluxes that best fit the experimentally measured mass isotopomer distributions.

-

Performing a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

-

Protocol 2: DNA-Based Stable Isotope Probing (DNA-SIP)

1. Incubation with ¹³C-Labeled Substrate:

-

Incubate the environmental sample (e.g., soil, water, gut contents) with a ¹³C-labeled substrate, such as [U-¹³C]glucose.

-

The incubation conditions (e.g., temperature, duration, substrate concentration) should be optimized to mimic the natural environment and allow for sufficient incorporation of the isotope into the microbial biomass.

2. DNA Extraction:

-

Extract the total DNA from the incubated sample using a standard DNA extraction kit or protocol. Ensure high-quality DNA is obtained for the subsequent steps.

3. Isopycnic Centrifugation:

-

Mix the extracted DNA with a cesium chloride (CsCl) gradient buffer to achieve a specific density.

-

Subject the DNA-CsCl mixture to ultracentrifugation at high speed for an extended period (e.g., 44 hours). This separates the DNA molecules based on their buoyant density. The ¹³C-labeled ("heavy") DNA will form a band at a higher density than the ¹²C-unlabeled ("light") DNA.

4. Gradient Fractionation and DNA Recovery:

-

Carefully fractionate the density gradient by collecting small, sequential volumes from the centrifuge tube.

-

Measure the refractive index of each fraction to determine its density.

-

Precipitate the DNA from each fraction using ethanol or isopropanol.

-

Wash and resuspend the DNA in a suitable buffer.

5. Analysis of Labeled DNA:

-

Quantify the amount of DNA in each fraction.

-

Identify the fractions containing the "heavy" DNA by comparing the DNA distribution between the labeled and unlabeled control samples.

-

Analyze the DNA from the "heavy" fractions using molecular techniques such as:

-

16S rRNA gene sequencing: To identify the active microbial taxa.

-

Metagenomics: To reconstruct the genomes of the active organisms and infer their metabolic potential.

-

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows described in this guide.

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

References

- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Bridging the Gap between Fluxomics and Industrial Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-metabolic flux analysis for batch culture of Escherichia coli and its Pyk and Pgi gene knockout mutants based on mass isotopomer distribution of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli [frontiersin.org]

- 6. 13C-Labelled Glucose Reveals Shifts in Fermentation Pathway During Cathodic Electro-Fermentation with Mixed Microbial Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | Bacterial Metabolism During Biofilm Growth Investigated by 13C Tracing [frontiersin.org]

- 10. vanderbilt.edu [vanderbilt.edu]

An In-depth Technical Guide to L-xylose Metabolic Pathways in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways for L-xylose utilization in bacteria. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in understanding and manipulating these biochemical routes. This document summarizes key quantitative data, provides detailed experimental protocols for pathway analysis, and includes visualizations of the metabolic and experimental workflows.

Core L-xylose Metabolic Pathways in Bacteria

Bacteria have evolved several distinct pathways to catabolize L-xylose, a pentose sugar found in plant hemicellulose. Understanding these pathways is crucial for various applications, including biofuel production, metabolic engineering, and the development of novel antimicrobial agents. The three primary pathways for L-xylose metabolism in bacteria are the Isomerase Pathway, the Oxido-reductase Pathway, and the Oxidative Pathway, which is further divided into the Weimberg and Dahms pathways.[1][2][3]

Isomerase Pathway

The most common L-xylose metabolic route in prokaryotes is the isomerase pathway.[1][2] This pathway involves the direct conversion of L-xylose to L-xylulose, which is then phosphorylated and channeled into the pentose phosphate pathway (PPP).

The key enzymatic steps are:

-

L-xylose isomerase (XI) : Directly isomerizes L-xylose to L-xylulose.[2]

-

L-xylulokinase (XK) : Phosphorylates L-xylulose to L-xylulose-5-phosphate.

-

Pentose Phosphate Pathway (PPP) : L-xylulose-5-phosphate enters the central carbon metabolism via the PPP.

Oxido-reductase Pathway

While more prevalent in eukaryotes, the oxido-reductase pathway is also found in some bacteria.[1] This pathway involves a reduction and subsequent oxidation of L-xylose to form L-xylulose.

The key enzymatic steps are:

-

L-xylose reductase (XR) : Reduces L-xylose to xylitol, typically using NADH or NADPH as a cofactor.[2]

-

Xylitol dehydrogenase (XDH) : Oxidizes xylitol to L-xylulose, usually with NAD+ as a cofactor.[2]

-

L-xylulokinase (XK) : Phosphorylates L-xylulose to L-xylulose-5-phosphate, which then enters the PPP.

Oxidative Pathway (Non-phosphorylative)

The oxidative pathway provides an alternative route for L-xylose degradation that does not involve phosphorylation of the sugar intermediate. This pathway has two distinct branches: the Weimberg pathway and the Dahms pathway.[3]

The Weimberg pathway converts L-xylose to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle.[2]

The key enzymatic steps are:

-

L-xylose dehydrogenase : Oxidizes L-xylose to L-xylono-γ-lactone.

-

L-xylonolactonase : Hydrolyzes L-xylono-γ-lactone to L-xylonate.

-

L-xylonate dehydratase : Dehydrates L-xylonate to 2-keto-3-deoxy-L-xylonate.

-

2-keto-3-deoxy-L-xylonate dehydratase : Further dehydrates the intermediate to α-ketoglutarate semialdehyde.

-

α-ketoglutarate semialdehyde dehydrogenase : Oxidizes α-ketoglutarate semialdehyde to α-ketoglutarate.

The Dahms pathway shares the initial steps with the Weimberg pathway but diverges to produce pyruvate and glycolaldehyde.[3]

The key enzymatic steps are:

-

L-xylose dehydrogenase : Oxidizes L-xylose to L-xylono-γ-lactone.

-

L-xylonolactonase : Hydrolyzes L-xylono-γ-lactone to L-xylonate.

-

L-xylonate dehydratase : Dehydrates L-xylonate to 2-keto-3-deoxy-L-xylonate.

-

2-keto-3-deoxy-L-xylonate aldolase : Cleaves 2-keto-3-deoxy-L-xylonate into pyruvate and glycolaldehyde.

Quantitative Data on Key Enzymes

The efficiency of each metabolic pathway is determined by the kinetic properties of its constituent enzymes. Below are tables summarizing the kinetic parameters for key enzymes in L-xylose metabolism from various bacterial sources.

Table 1: Kinetic Parameters of Bacterial L-xylose Isomerase (XI)

| Bacterial Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Metal Ion Activator(s) | Reference |

| Thermobifida fusca MBL 10003 | D-glucose | - | - | 7.0 | 98 | Co2+, Mn2+, Mg2+ | [4] |

| Lactobacillus reuteri | D-xylose | 1-500 | - | 5.0 | 65 | Co2+, Mn2+ | [5] |

| Arthrobacter sp. | D-xylose | 0.3 | - | - | - | - | [6] |

| Lactobacillus brevis | D-xylose | 2.7 | - | - | - | - | [6] |

| Streptomyces sp. | D-xylose | 16-300 | 5-70 | >7.0 | 60-95 | - | [6] |

| Various Species | D-xylose | 1-4 | 7-12 | - | 30-40 | - | [6] |

Table 2: Kinetic Parameters of Bacterial L-xylose Dehydrogenase (XDH)

| Bacterial Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Cofactor | Reference |

| Pseudomonas borealis DL7 | D-xylose | - | - | 8.0 | 30 | NAD+ | [7] |

| Caulobacter crescentus | D-xylose | - | 31.7 nmol/min/mg | 8.0 | - | NAD+ | [8] |

Table 3: Kinetic Parameters of Bacterial L-xylulokinase (XK)

| Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |

| Human (for comparison) | D-xylulose | 24 ± 3 | 35 ± 5 | - | 25 | [9] |

| Saccharomyces cerevisiae (recombinant) | D-xylulose | 310 ± 10 | 640 nkat/mg | - | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate L-xylose metabolic pathways in bacteria.

Metabolite Extraction from Bacterial Cultures

This protocol is essential for preparing samples for subsequent analysis of intracellular metabolites, such as those involved in metabolic flux analysis.

Materials:

-

Bacterial culture

-

Quenching solution: 60% cold methanol (-48°C)[11]

-

Extraction solvent: Methanol:Dichloromethane:Ethyl acetate (10:2:3), pre-cooled to -80°C[12]

-

Dry ice or freezer (-80°C)

-

Ice bath

-

Sonicator

-

Centrifuge (refrigerated)

-

Vortex mixer

-

Rotary evaporator

-

Reconstitution solvent: Water:Methanol:Acetonitrile (2:1:1)[12]

Procedure:

-

Quenching: Rapidly add the bacterial culture to the cold quenching solution to arrest metabolic activity.[11]

-

Harvesting: Centrifuge the quenched culture at a low temperature to pellet the cells.[11]

-

Extraction: a. Resuspend the cell pellet in the pre-cooled extraction solvent (e.g., 2 mL sample to 10 mL solvent).[12] b. Vortex vigorously for 1-2 minutes.[12] c. Freeze the sample on dry ice or in a -80°C freezer for 30 minutes.[12] d. Thaw the sample in an ice bath.[12] e. Sonicate for 5 minutes at 20-30 kHz, ensuring the temperature does not exceed 20°C.[12] f. Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]

-

Sample Preparation for Analysis: a. Transfer the supernatant to a new tube. b. Evaporate the solvent using a rotary evaporator at 30°C.[12] c. Reconstitute the dried extract in the reconstitution solvent.[12] d. Centrifuge at 10,000 x g for 5 minutes to remove any precipitate.[12] e. The supernatant is now ready for analysis (e.g., by LC-MS/MS).

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

Materials:

-

Bacterial strain of interest

-

Defined growth medium

-

13C-labeled substrate (e.g., [1-13C] L-xylose)

-

Bioreactor or shake flasks for culturing

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for analyzing isotopic labeling patterns in proteinogenic amino acids or other metabolites.

Procedure Overview:

-

Experimental Design: a. Define the metabolic network model of the bacterium.[13] b. Select an appropriate 13C-labeled tracer to maximize the information obtained. For example, a mixture of [1-13C] and [U-13C] glucose is often used for glucose metabolism studies.[13]

-

Tracer Experiment: a. Culture the bacteria in a defined medium with the 13C-labeled substrate until a metabolic and isotopic steady state is reached.[13] b. Harvest the cells during the exponential growth phase.

-

Sample Preparation and Isotopic Labeling Measurement: a. Hydrolyze the protein from the cell biomass to obtain proteinogenic amino acids. b. Derivatize the amino acids for GC-MS analysis. c. Analyze the mass isotopomer distributions of the derivatized amino acids using GC-MS.[14]

-

Flux Estimation: a. Use a computational software (e.g., WUflux, Metran) to fit the measured mass isotopomer distributions to the metabolic model.[15][16] b. The software estimates the intracellular metabolic fluxes that best explain the experimental data.

-

Statistical Analysis: a. Perform a goodness-of-fit analysis to validate the flux map. b. Calculate confidence intervals for the estimated fluxes.[15]

L-xylose Isomerase (XI) Activity Assay

This spectrophotometric assay measures the activity of L-xylose isomerase by coupling the production of L-xylulose to the oxidation of NADH.

Materials:

-

Cell-free extract containing L-xylose isomerase

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

MgCl2 (e.g., 10 mM)

-

NADH (e.g., 0.15 mM)

-

Sorbitol dehydrogenase (e.g., 2 U)

-

L-xylose solution (substrate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADH, and sorbitol dehydrogenase in a cuvette.

-

Add the cell-free extract to the reaction mixture.

-

Initiate the reaction by adding the L-xylose solution.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of absorbance decrease is proportional to the L-xylose isomerase activity.

L-xylose Dehydrogenase (XDH) Activity Assay

This assay measures the activity of L-xylose dehydrogenase by monitoring the reduction of NAD+ to NADH.

Materials:

-

Cell-free extract containing L-xylose dehydrogenase

-

Phosphate buffer (e.g., 50 mM, pH 8.0)[8]

-

NAD+ (e.g., 4 mM)[8]

-

L-xylose solution (substrate, e.g., 5 mM)[8]

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and NAD+.[8]

-

Add the cell-free extract to the mixture.

-

Initiate the reaction by adding the L-xylose solution.[8]

-

Monitor the increase in absorbance at 340 nm, which is indicative of NADH production.[8]

-

The rate of absorbance increase is proportional to the L-xylose dehydrogenase activity. A control reaction without L-xylose should be run to measure any background NAD+ reduction.[8]

Weimberg Pathway Enzyme Activity Assay

This protocol describes a coupled assay to measure the combined activity of the lower part of the Weimberg pathway.

Materials:

-

Cell-free extract

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)[17]

-

MgCl2 (e.g., 2 mM)[17]

-

NAD+ (e.g., 2 mM)[17]

-

L-xylonate solution (substrate, e.g., 80 mM)[17]

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and NAD+.[17]

-

Add the cell-free extract.

-

Start the reaction by adding L-xylonate.[17]

-

Monitor the formation of NADH by measuring the increase in absorbance at 340 nm.[17] This reflects the combined activity of L-xylonate dehydratase, 2-keto-3-deoxy-L-xylonate dehydratase, and α-ketoglutarate semialdehyde dehydrogenase.

Visualizations

The following diagrams illustrate the L-xylose metabolic pathways and experimental workflows.

Caption: The L-xylose Isomerase Pathway.

Caption: The L-xylose Oxido-Reductase Pathway.

Caption: The Oxidative Pathways: Weimberg and Dahms.

Caption: Experimental Workflow for 13C-Metabolic Flux Analysis.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Construction of xylose dehydrogenase displayed on the surface of bacteria using ice nucleation protein for sensitive D-xylose detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 57357.org [57357.org]

- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. osti.gov [osti.gov]

- 17. Exploring d-xylose oxidation in Saccharomyces cerevisiae through the Weimberg pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Pentose Phosphate Pathway in Carbon Metabolism: A Technical Guide

Abstract: The Pentose Phosphate Pathway (PPP) is a crucial branch of central carbon metabolism that operates in parallel to glycolysis. Far from being a minor shunt, the PPP is a critical hub for cellular biosynthesis and redox homeostasis. Its primary functions are the production of nicotinamide adenine dinucleotide phosphate (NADPH), the principal intracellular reductant, and pentose sugars, including the essential precursor for nucleotide synthesis, ribose-5-phosphate. This technical guide provides an in-depth exploration of the PPP's architecture, its intricate regulatory mechanisms, and its dynamic role in cellular physiology. We present quantitative data on metabolic flux, detail key experimental protocols for pathway analysis, and discuss the PPP's significance as a therapeutic target, particularly in oncology and other metabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic pathway.

Introduction to the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (also known as the phosphogluconate pathway or hexose monophosphate shunt) is a cytosolic metabolic route that catabolizes glucose-6-phosphate (G6P), an intermediate shared with glycolysis.[1][2] Unlike glycolysis, the primary role of the PPP is not catabolic to generate ATP, but rather anabolic.[3] It fulfills two main purposes: the generation of reducing equivalents in the form of NADPH for biosynthetic reactions and antioxidant defense, and the production of ribose-5-phosphate (R5P), a critical precursor for the synthesis of nucleotides and nucleic acids.[3][4]

The pathway is composed of two distinct phases:

-

The Oxidative Phase: An irreversible series of reactions that converts G6P into ribulose-5-phosphate, producing two molecules of NADPH and releasing one molecule of CO2.[2][5]

-

The Non-Oxidative Phase: A series of reversible sugar-phosphate interconversions that transform ribulose-5-phosphate into R5P and other glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[6]

The PPP's activity is particularly high in tissues with significant biosynthetic requirements, such as the liver, adipose tissue, lactating mammary glands, and adrenal cortex, as well as in cells exposed to high levels of oxidative stress, like erythrocytes.[3] Its flexible and reversible nature allows it to adapt to the cell's specific metabolic needs, balancing the demand for NADPH, R5P, and ATP.[7]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. The Emerging Roles of the Metabolic Regulator G6PD in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

L-Xylose-5-13C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of L-xylose-5-13C, a stable isotope-labeled sugar crucial for metabolic research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, its application in metabolic flux analysis, and relevant experimental protocols.

Core Compound Identification

This compound is a labeled analogue of L-xylose, where the carbon atom at the 5th position is the isotope carbon-13. This isotopic labeling allows for the tracing of L-xylose through various metabolic pathways without the use of radioactive materials.

| Property | Value | Source |

| CAS Number | 478506-64-8 | [1] |

| Molecular Formula | C₄[¹³C]H₁₀O₅ | [2] |

| Molecular Weight | 151.12 g/mol | [1] |

| IUPAC Name | (3S,4R,5S)-(6-13C)oxane-2,3,4,5-tetrol | [1] |

| Synonyms | L-[5-13C]xylose, L-[5-13C]xylo-pentose | [2] |

| Physical Form | White crystalline solid (for unlabeled L-xylose) | [3] |

| Melting Point | 144-145 °C (for unlabeled L-xylose) | [3] |

| Solubility | Soluble in water (for unlabeled L-xylose) | [4] |

Application in ¹³C Metabolic Flux Analysis

This compound is a powerful tool in ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates of metabolic reactions within a cell. By supplying this compound as a carbon source to microorganisms, researchers can track the incorporation of the ¹³C label into various metabolites. The distribution of the isotope in these downstream products provides detailed information about the active metabolic pathways and their respective fluxes.

One key application is in the study of microbial metabolism, particularly in organisms engineered to utilize xylose, which is a major component of lignocellulosic biomass. For example, in Escherichia coli, this compound can be used to elucidate the flow of carbon through central metabolic pathways under different conditions.[5]

Experimental Protocol: ¹³C Metabolic Flux Analysis in E. coli

The following is a generalized protocol for a ¹³C-MFA experiment using this compound in E. coli, based on established methodologies.[5][6]

1. Pre-culture Preparation:

-

Inoculate a single colony of the desired E. coli strain into a minimal medium containing a non-labeled carbon source.

-

Grow the culture overnight at a controlled temperature and shaking speed to reach the exponential growth phase.

2. ¹³C Labeling Experiment:

-

Prepare a minimal medium where the primary carbon source is replaced with this compound.

-

Inoculate this medium with cells from the pre-culture to a specified optical density.

-

Grow the culture under controlled conditions, monitoring cell growth.

3. Metabolite Extraction and Analysis:

-

Harvest the cells during the exponential growth phase.

-

Quench metabolic activity rapidly.

-

Extract intracellular metabolites and hydrolyze cell biomass to obtain proteinogenic amino acids.

-

Analyze the isotopic labeling patterns of the metabolites and amino acids using techniques such as gas chromatography-mass spectrometry (GC-MS).

4. Data Analysis and Flux Calculation:

-

Use specialized software to analyze the mass isotopomer distributions.

-

Calculate the intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.

Metabolic Pathway of L-Xylose

L-xylose, once transported into the cell, is typically isomerized to L-xylulose. This is then phosphorylated to L-xylulose-5-phosphate, which enters the pentose phosphate pathway, a central route of carbon metabolism. The diagram below illustrates the entry of L-xylose into this pathway.

References

- 1. L-[5-13C]xylose | C5H10O5 | CID 118855900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:478506-64-8 | Chemsrc [chemsrc.com]

- 3. L-Xylose - preparation and application - Georganics [georganics.sk]

- 4. CAS 609-06-3: L-Xylose | CymitQuimica [cymitquimica.com]

- 5. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to L-xylose-5-13C for Researchers and Drug Development Professionals

An In-depth Resource on the Commercial Availability, Applications, and Methodologies Involving L-xylose-5-13C

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing this compound. This isotopically labeled sugar is a powerful tool for metabolic research, particularly in the field of ¹³C-Metabolic Flux Analysis (¹³C-MFA). This document provides a detailed overview of commercial suppliers, experimental protocols for ¹³C-MFA, and visualizations of relevant metabolic pathways and experimental workflows.

Commercial Suppliers of this compound

Obtaining high-quality L-xylose-5-¹³C is the first critical step for any research application. Several chemical suppliers specialize in isotopically labeled compounds. The following table summarizes the available information from prominent commercial vendors. For specific details on pricing, isotopic purity, and availability, it is recommended to request a quote directly from the suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Known Specifications |

| BOC Sciences [1][2] | 478506-64-8[1] | ¹³CC₄H₁₀O₅ | 151.12 | Labeled analogue of L-xylose.[2] |

| Alfa Chemistry [1] | 478506-64-8[1] | ¹³CC₄H₁₀O₅ | 151.12 | Further details require inquiry.[1] |

| MedChemExpress [3] | 478506-64-8[3] | C₅H₁₀O₅ | 151.12300 | ¹³C labeled L-Xylose.[3][4] |

| ChemicalRegister [1] | 478506-64-8[1] | Not specified | Not specified | Lists multiple suppliers.[1] |

Application in ¹³C-Metabolic Flux Analysis (¹³C-MFA)

L-xylose-5-¹³C is primarily used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to quantify the rates (fluxes) of metabolic reactions in living cells. By introducing L-xylose-5-¹³C as a carbon source, researchers can track the incorporation of the ¹³C label into various downstream metabolites. The pattern of ¹³C distribution provides detailed insights into the activity of metabolic pathways, particularly the Pentose Phosphate Pathway (PPP).

Key Metabolic Pathways of L-Xylose

L-xylose, a five-carbon sugar, is metabolized through several pathways, which can vary between organisms. In many microorganisms, L-xylose is first converted to L-xylulose, which is then phosphorylated to enter the pentose phosphate pathway. The diagram below illustrates a common pathway for L-xylose metabolism leading into the central carbon metabolism.

Caption: Metabolic pathway of L-xylose-5-¹³C into the Pentose Phosphate Pathway.

Experimental Protocol for ¹³C-Metabolic Flux Analysis using L-xylose-5-¹³C

The following is a generalized protocol for conducting a ¹³C-MFA experiment with L-xylose-5-¹³C in a microbial culture. This protocol should be adapted based on the specific organism and experimental goals.

Experimental Design and Culture Preparation

-

Strain and Medium Selection: Choose the appropriate microbial strain and a defined minimal medium where L-xylose is the sole carbon source.

-

Tracer Selection: Utilize L-xylose-5-¹³C as the labeled substrate. The concentration will depend on the organism's growth kinetics.

-

Culture Conditions: Grow the microbial culture in a bioreactor with controlled temperature, pH, and aeration to achieve a steady metabolic state.

Isotope Labeling Experiment

-

Inoculation: Inoculate the defined medium containing L-xylose-5-¹³C with a pre-culture of the microorganism.

-

Steady-State Growth: Monitor cell growth (e.g., by measuring optical density) until the culture reaches a metabolic and isotopic steady state. This ensures that the ¹³C label is fully incorporated into the cellular metabolites.

-

Sample Collection: Rapidly harvest the cells. Quenching with cold methanol is a common method to halt metabolic activity instantly.

Metabolite Extraction and Derivatization

-

Extraction: Extract intracellular metabolites from the cell pellets using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

-

Hydrolysis: For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the biomass using strong acid (e.g., 6M HCl).

-

Derivatization: Derivatize the extracted metabolites and amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common derivatization technique.

Analytical Measurement

-

GC-MS Analysis: Analyze the derivatized samples using GC-MS to separate the metabolites and determine their mass isotopomer distributions. The mass spectra will reveal the extent of ¹³C incorporation into each metabolite fragment.

Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Determination: Process the raw GC-MS data to correct for the natural abundance of isotopes and determine the MIDs for each metabolite.

-

Metabolic Model Construction: Develop a stoichiometric model of the organism's central carbon metabolism.

-

Flux Estimation: Use specialized software (e.g., INCA, Metran, OpenFLUX) to estimate the metabolic fluxes by fitting the measured MIDs to the metabolic model.

The following diagram outlines the general workflow for a ¹³C-MFA experiment.

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Conclusion

L-xylose-5-¹³C is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in ¹³C-MFA provides a quantitative understanding of metabolic pathway activities, which is crucial for applications ranging from metabolic engineering to drug development. This guide provides a foundational understanding of the commercial landscape, key metabolic pathways, and a generalized experimental protocol to aid in the successful implementation of L-xylose-5-¹³C in your research.

References

- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. science.egasmoniz.com.pt [science.egasmoniz.com.pt]

An In-depth Technical Guide to the Safety and Handling of Carbon-13 Labeled Compounds

Introduction

Carbon-13 (¹³C) is a stable, non-radioactive, naturally occurring isotope of carbon.[1][2] Constituting approximately 1.1% of all natural carbon on Earth, it is a fundamental component of biological systems.[1][2][3][4] In scientific research and drug development, compounds are often "labeled" by replacing one or more of their native carbon-12 atoms with carbon-13 atoms. These ¹³C-labeled compounds are chemically and biologically identical to their unlabeled counterparts but can be distinguished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][] This property makes them invaluable as tracers for studying metabolic pathways, pharmacokinetics, and molecular structures without the risks associated with radioactive isotopes.[3][][7]

This guide provides comprehensive information on the safety profile, handling procedures, and experimental applications of carbon-13 labeled compounds for researchers, scientists, and drug development professionals.

Safety Profile and Physical Properties

The foremost safety characteristic of carbon-13 and its labeled compounds is that they are non-radioactive .[1][3][] Unlike its radioisotope counterpart, carbon-14 (¹⁴C), ¹³C does not undergo radioactive decay and therefore poses no radiological hazard.[][8] This stability is a significant advantage, allowing for safe use in a wide range of studies, including those involving human subjects, without risk of radiation exposure.[1][7][9]

Toxicological assessments classify carbon-13 as non-toxic and not carcinogenic.[10] Any potential hazard associated with a ¹³C-labeled compound is determined by the toxicological properties of the molecule itself, not the presence of the ¹³C isotope. Health and safety data for labeled compounds are generally assumed to be identical to the corresponding unlabeled compound.[11]

Quantitative Data Summary

The following table summarizes the key physical and safety properties of the carbon-13 isotope.

| Property | Value/Information | Source(s) |

| Isotope Symbol | ¹³C | [1][2] |

| Radioactivity | Non-radioactive (Stable Isotope) | [1][] |

| Natural Abundance | ~1.1% of all terrestrial carbon | [1][2][3][4] |

| Nuclear Spin (I) | 1/2 | [1] |

| Acute Toxicity | Not classified as toxic | [10] |

| Carcinogenicity | Not classified as a carcinogen | [10] |

| Occupational Exposure Limits | None established | |

| Primary Analytical Detection | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | [1][3][] |

General Handling, Storage, and Disposal

While the ¹³C isotope is inert, the compounds into which it is incorporated may be flammable, corrosive, toxic, or reactive. Therefore, all handling, storage, and disposal procedures must be based on the chemical properties of the specific labeled compound, following standard laboratory safety practices.

Handling and Personal Protective Equipment (PPE)

Standard laboratory procedures should be followed to minimize exposure, regardless of isotopic labeling.

| Procedure | Guideline | Source(s) |

| Engineering Controls | Work in a well-ventilated area. For volatile, toxic, or powdered compounds, use a certified chemical fume hood. | [11][12] |

| Eye Protection | Wear safety glasses with side shields or chemical splash goggles. | [11][12] |

| Skin Protection | Wear a lab coat and chemically resistant gloves appropriate for the compound being handled. Inspect gloves before use. | [11][12] |

| Respiratory Protection | Not typically required for non-volatile compounds under normal use. If aerosols or dusts are generated, use an appropriate NIOSH-approved respirator. | |

| Hygiene | Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory. | [10][11][12] |

Storage

Proper storage is crucial to maintain the integrity of the labeled compound.

-

General Storage: Store containers in a cool, dry, and well-ventilated area.[10]

-

Container Integrity: Keep containers tightly closed to prevent contamination or degradation.[10]

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents (for carbon-based compounds).

Accidental Release and Spill Cleanup

In case of a spill, the response should be dictated by the chemical's hazards.

-

Evacuate and Ventilate: Ensure the area is well-ventilated.

-

Control Ignition Sources: Remove any potential sources of ignition if the compound is flammable.[10]

-

Contain Spill: For solid spills, sweep up the material carefully, avoiding dust formation.[11] For liquid spills, absorb with an inert, non-combustible material.

-

Collect Waste: Place the spilled material and cleanup supplies into a suitable, labeled container for disposal.[11]

-

Decontaminate: Clean the spill area as appropriate for the chemical involved.

Disposal

Disposal of ¹³C-labeled compounds does not require special handling for radioactivity.[13][]

-

Non-Hazardous Compounds: May be disposed of as standard chemical waste.

-

Hazardous Compounds: The waste is considered hazardous due to the compound's properties (e.g., toxicity, flammability). It must be disposed of in accordance with local, state, and federal environmental regulations for hazardous chemical waste.[11][13]

-

Labeling: Ensure waste containers are clearly labeled with the chemical name and associated hazards.[] Do not mix with radioactive waste streams.[13]

Experimental Protocols and Visualizations

¹³C-labeled compounds are central to numerous experimental workflows in research and drug development. Below are detailed methodologies for key applications.

Application: The ¹³C-Urea Breath Test (UBT) for Helicobacter pylori Detection

The ¹³C-UBT is a non-invasive diagnostic tool used to detect active H. pylori infections.[15][16] The test relies on the ability of the H. pylori enzyme, urease, to break down ingested ¹³C-labeled urea into ammonia and ¹³CO₂.[15][16] The labeled ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled, where its concentration can be measured.

-

Patient Preparation: The patient must fast for at least 1-2 hours before the test.[15][17] Certain medications, such as antibiotics and proton pump inhibitors, must be discontinued for several weeks prior to the test as they can interfere with the results.[15][17]

-

Baseline Breath Sample: A baseline breath sample is collected by having the patient exhale into a collection bag or tube.[16][18] This measures the natural abundance of ¹³CO₂ in their breath.

-

Substrate Ingestion: The patient ingests a solution containing a specified amount of ¹³C-labeled urea, often mixed with citric acid to optimize conditions in the stomach.[16][17]

-

Incubation Period: The patient waits for a designated period, typically 15-30 minutes, to allow for the metabolism of the ¹³C-urea by H. pylori, if present.

-

Post-Dose Breath Sample: A second breath sample is collected in the same manner as the baseline sample.[16]

-

Analysis: Both the baseline and post-dose breath samples are analyzed using an isotope ratio mass spectrometer or an infrared spectrophotometer to measure the ratio of ¹³CO₂ to ¹²CO₂.

-

Interpretation: A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of urease activity and thus an active H. pylori infection.

Application: Drug Metabolism and Pharmacokinetics (DMPK) Studies

Stable isotope labeling with ¹³C is a cornerstone of modern DMPK research.[19] By administering a ¹³C-labeled drug candidate, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry.

-

Synthesis: A drug candidate is chemically synthesized with one or more ¹³C atoms at metabolically stable positions.

-

Dosing: The ¹³C-labeled drug is administered to a test system (e.g., in vitro cell culture, preclinical animal model, or human clinical trial).

-

Sample Collection: Biological samples (e.g., blood, plasma, urine, feces, tissue biopsies) are collected at various time points post-administration.

-

Sample Preparation: Samples are processed to extract the drug and its potential metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS Analysis: The extracts are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer is set to detect the specific mass of the parent drug and any metabolites, which will be heavier than their unlabeled counterparts by the number of incorporated ¹³C atoms.

-